molecular formula C11H8F3N3 B1451031 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine CAS No. 1214343-22-2

2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1451031
CAS No.: 1214343-22-2
M. Wt: 239.2 g/mol
InChI Key: KWJSCSDRLVCSAQ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 3-bromopyridine with trifluoromethylamine under specific conditions to introduce the trifluoromethyl group. This is followed by further functionalization to introduce the amine group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)pyridine: Lacks the trifluoromethyl group, which can affect its chemical properties and applications.

    6-(Trifluoromethyl)pyridin-3-amine: Similar structure but without the additional pyridine ring, leading to different reactivity and applications.

    2-(Pyridin-3-yl)-6-(methyl)pyridin-3-amine:

Uniqueness

The presence of both the trifluoromethyl group and the amine group in 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-3-amine imparts unique properties, such as enhanced lipophilicity, metabolic stability, and the ability to form diverse interactions with biological targets. These features make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-pyridin-3-yl-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-4-3-8(15)10(17-9)7-2-1-5-16-6-7/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJSCSDRLVCSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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